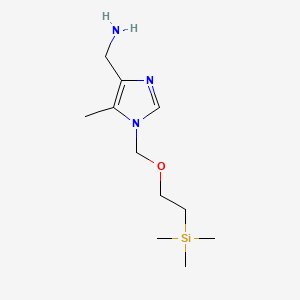

(5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine

Beschreibung

The compound (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is a substituted imidazole derivative characterized by a 5-methylimidazole core, a methanamine (-CH2NH2) substituent at the 4-position, and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position. The SEM group is a common strategy to protect amines during synthetic processes, enhancing solubility in organic solvents and preventing undesired side reactions .

Eigenschaften

Molekularformel |

C11H23N3OSi |

|---|---|

Molekulargewicht |

241.40 g/mol |

IUPAC-Name |

[5-methyl-1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]methanamine |

InChI |

InChI=1S/C11H23N3OSi/c1-10-11(7-12)13-8-14(10)9-15-5-6-16(2,3)4/h8H,5-7,9,12H2,1-4H3 |

InChI-Schlüssel |

JIBQEAXJDSCOAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CN1COCC[Si](C)(C)C)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of an imidazole derivative with a trimethylsilyl-protected alcohol. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl group, which can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding imidazole carboxylic acid, while reduction could produce an imidazole alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its imidazole ring, which is known to interact with various biological targets.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting or modulating enzyme activity. The trimethylsilyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis of Imidazole Derivatives

The imidazole ring is a versatile scaffold in drug design. Below is a comparative analysis of key analogs:

Key Structural Differences and Implications

Protecting Groups :

- The SEM group in the target compound enhances stability during synthesis compared to benzyl or methoxyethyl groups (e.g., in ), which may hydrolyze under acidic conditions .

- Nitro groups () confer electrophilic reactivity but increase toxicity risks, limiting their therapeutic use .

Amine Functionalization :

- The 4-methanamine group in the target compound allows for further derivatization (e.g., coupling with carboxylic acids or carbonyls), unlike the ester or nitro groups in analogs .

Biologische Aktivität

(5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is a synthetic organic compound belonging to the imidazole class, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure includes a trimethylsilyl group which enhances its stability and solubility. The imidazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Molecular Formula

- Chemical Formula : C10H20N2OSi

- Molecular Weight : 212.37 g/mol

Biological Activity Overview

Research indicates that (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of imidazole compounds can act against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's structural features may enhance its efficacy against bacterial strains.

- Anticancer Potential : The imidazole moiety is implicated in inhibiting key enzymes involved in cancer progression. Studies have shown that similar compounds can inhibit the RAS/MAPK pathway, crucial for oncogenesis, indicating potential therapeutic applications in cancer treatment.

- Enzyme Interaction : The compound may modulate enzyme activity by coordinating with metal ions at active sites, influencing metabolic pathways.

The mechanism of action involves:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, inhibiting enzyme activity.

- Lipophilicity : The trimethylsilyl group affects the compound's permeability across cellular membranes, enhancing bioavailability.

1. Antimicrobial Activity

A study screened various imidazole derivatives for antimicrobial properties, identifying several with significant activity against MRSA. For instance:

- Compound A : MIC ≤ 0.25 µg/mL against MRSA.

- Compound B : Exhibited no cytotoxicity at tested concentrations, highlighting the safety profile of certain derivatives .

| Compound | MIC (µg/mL) | Cytotoxicity |

|---|---|---|

| A | ≤ 0.25 | None |

| B | 16 | Present |

2. Anticancer Activity

Research on similar imidazole derivatives has shown promising results in inhibiting cancer cell lines:

- IC50 Values : Compounds demonstrated IC50 values ranging from 9.3 nM to 77.4 nM against various cancer cell lines, indicating strong antiproliferative effects .

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| C | SNU16 | 77.4 |

| D | KG1 | 25.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.